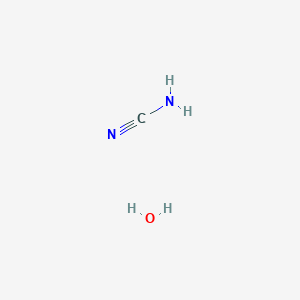
Cyanamide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide hydrate is a chemical compound with the formula NH₂CN·H₂O. It is a hydrated form of cyanamide, which is a versatile substance used in various chemical applications. This compound is a colorless solid that is soluble in water and has significant importance in organic and agricultural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanamide hydrate can be synthesized through the hydrolysis of calcium cyanamide. The process involves the reaction of calcium cyanamide with water to produce cyanamide, which is then hydrated to form this compound . Another method involves the reaction of hydrogen cyanide with ammonia under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the Frank-Caro process, where calcium carbide reacts with nitrogen to form calcium cyanamide. This is then hydrolyzed to produce cyanamide, which is subsequently hydrated to form this compound . The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as dicyandiamide .
Chemical Reactions Analysis
Types of Reactions
Cyanamide hydrate undergoes various chemical reactions, including:
Oxidation: Cyanamide can be oxidized to produce urea.
Reduction: It can be reduced to form amines.
Substitution: Cyanamide can participate in substitution reactions to form derivatives such as thiourea and selenourea.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, hydrogen sulfide, and hydrogen selenide. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from reactions involving this compound include urea, thiourea, and selenourea. These products are formed through the addition of compounds containing acidic protons to cyanamide .
Scientific Research Applications
Cyanamide hydrate has a wide range of applications in scientific research:
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Medicine: It has applications in the development of pharmaceuticals, particularly as an alcohol-deterrent drug.
Industry: This compound is used in the production of herbicides, fertilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyanamide hydrate involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in a variety of chemical reactions. In biological systems, this compound can inhibit enzymes such as carbonic anhydrase, which plays a role in fluid secretion and bone resorption . The compound can also induce oxidative stress by hindering catalase activity, leading to the production of hydrogen peroxide .
Comparison with Similar Compounds
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of cyanamide.
Dicyandiamide: Formed through the dimerization of cyanamide and used as a nitrification inhibitor.
Melamine: A cyclic trimer of cyanamide used in the production of plastics and resins.
Uniqueness
Cyanamide hydrate is unique due to its hydrated form, which enhances its solubility in water and makes it more versatile in various chemical applications. Its ability to act as both a nucleophile and an electrophile also sets it apart from other similar compounds .
Properties
Molecular Formula |
CH4N2O |
|---|---|
Molecular Weight |
60.056 g/mol |
IUPAC Name |
cyanamide;hydrate |
InChI |
InChI=1S/CH2N2.H2O/c2-1-3;/h2H2;1H2 |
InChI Key |
NJKCXLDGDRHSMV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


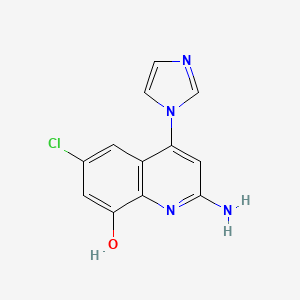
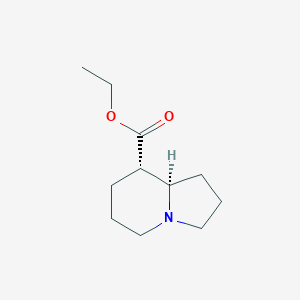
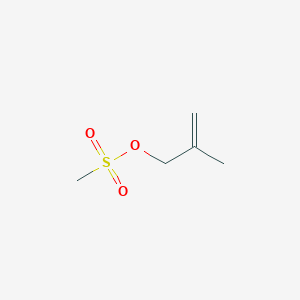

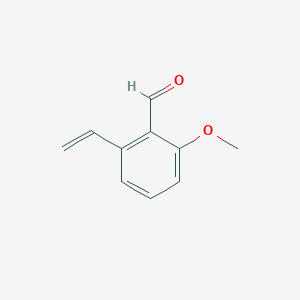

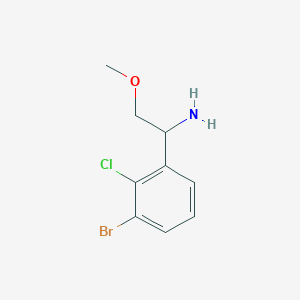
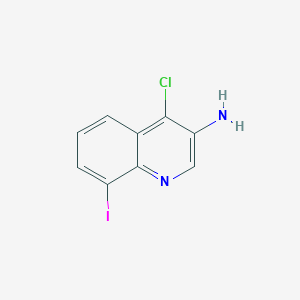

![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)

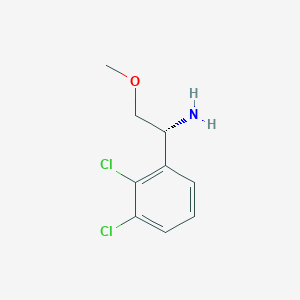
![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
